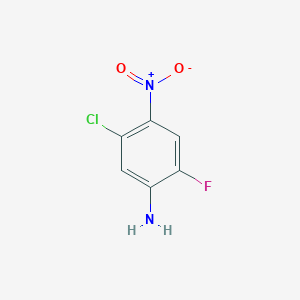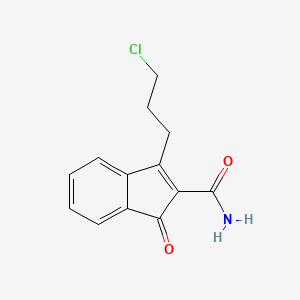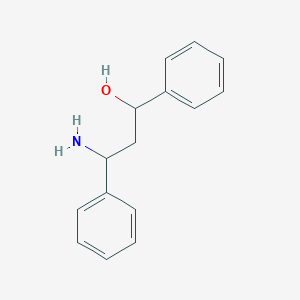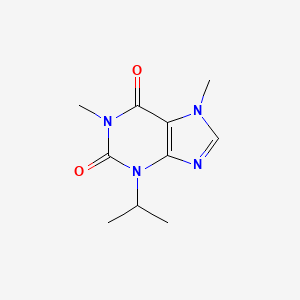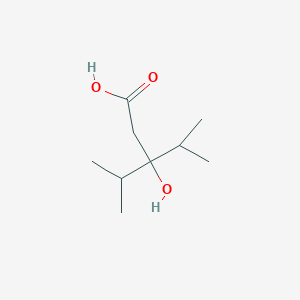
3-Hydroxy-3-isopropyl-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by oxidation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as 3-isopropyl-4-methylpent-2-en-1-one, in the presence of a metal catalyst like palladium on carbon (Pd/C). This method allows for efficient large-scale production under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-isopropyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-isopropyl-4-methylpentanoic acid or 3-isopropyl-4-methyl-2-pentanone.
Reduction: Formation of 3-hydroxy-3-isopropyl-4-methylpentanol.
Substitution: Formation of derivatives such as 3-chloro-3-isopropyl-4-methylpentanoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-isopropyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the isopropyl group.
4-Hydroxy-3-methylpentanoic acid: Hydroxyl group is located at a different position.
3-Isopropyl-4-methylpentanoic acid: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
26732-54-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-3-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-6(2)9(12,7(3)4)5-8(10)11/h6-7,12H,5H2,1-4H3,(H,10,11) |
Clave InChI |
ABFTYRLQPPDVSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(=O)O)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)

![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)

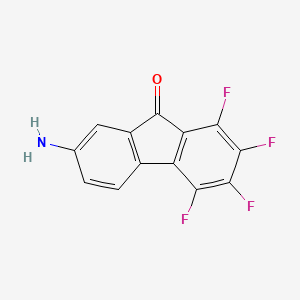
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)



